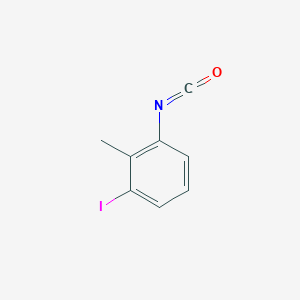
3-(4-Bromo-2,6-difluorophenyl)-2-hydroxypropanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Bromo-2,6-difluorophenyl)-2-hydroxypropanoic acid is an organic compound with a molecular formula of C9H7BrF2O3. This compound is characterized by the presence of a bromine atom and two fluorine atoms attached to a phenyl ring, along with a hydroxypropanoic acid moiety. It is used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromo-2,6-difluorophenyl)-2-hydroxypropanoic acid typically involves the reaction of 4-bromo-2,6-difluorobenzaldehyde with appropriate reagents to introduce the hydroxypropanoic acid group. One common method involves the use of glacial acetic acid and heating the reaction mixture to 80°C for several days .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The process may also involve purification steps such as recrystallization and chromatography to ensure the desired quality .
化学反応の分析
Types of Reactions
3-(4-Bromo-2,6-difluorophenyl)-2-hydroxypropanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The bromine atom can be reduced to form a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed
Oxidation: Formation of 3-(4-Bromo-2,6-difluorophenyl)-2-oxopropanoic acid.
Reduction: Formation of 3-(2,6-difluorophenyl)-2-hydroxypropanoic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
3-(4-Bromo-2,6-difluorophenyl)-2-hydroxypropanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-(4-Bromo-2,6-difluorophenyl)-2-hydroxypropanoic acid involves its interaction with specific molecular targets. The presence of the bromine and fluorine atoms can enhance its binding affinity to certain enzymes or receptors. The hydroxypropanoic acid moiety can participate in hydrogen bonding and other interactions, influencing the compound’s overall activity .
類似化合物との比較
Similar Compounds
3-(4-Bromo-2,6-difluorophenyl)propanoic acid: Similar structure but lacks the hydroxy group.
2-(4-Bromo-2,6-difluorophenyl)acetic acid: Similar structure but with an acetic acid moiety instead of hydroxypropanoic acid.
Uniqueness
3-(4-Bromo-2,6-difluorophenyl)-2-hydroxypropanoic acid is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The hydroxypropanoic acid moiety also adds to its versatility in various chemical reactions and applications .
特性
分子式 |
C9H7BrF2O3 |
|---|---|
分子量 |
281.05 g/mol |
IUPAC名 |
3-(4-bromo-2,6-difluorophenyl)-2-hydroxypropanoic acid |
InChI |
InChI=1S/C9H7BrF2O3/c10-4-1-6(11)5(7(12)2-4)3-8(13)9(14)15/h1-2,8,13H,3H2,(H,14,15) |
InChIキー |
YXKDDHITLROYBE-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C(=C1F)CC(C(=O)O)O)F)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


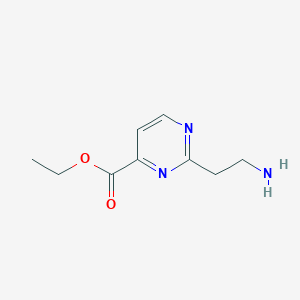
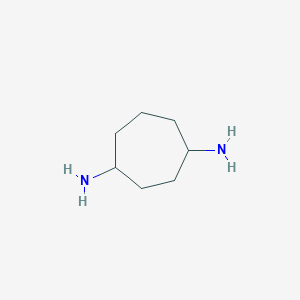
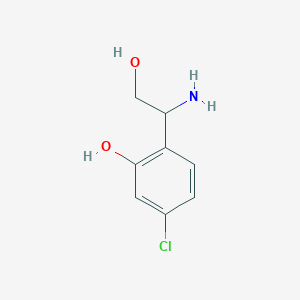
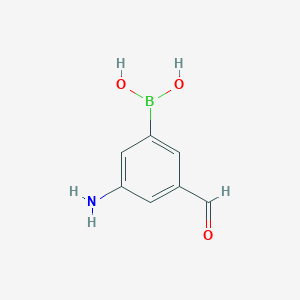
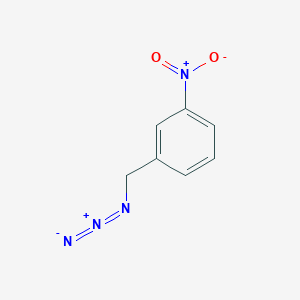
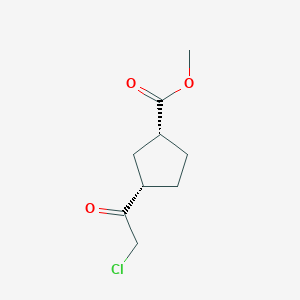
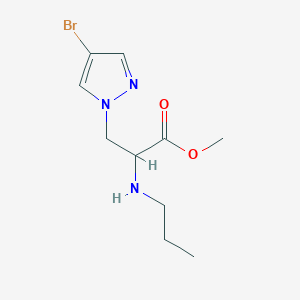
![10-(3-Aminophenyl)-2,4-dioxopyrimido[4,5-b]quinoline-8-carbonitrile](/img/structure/B13553575.png)
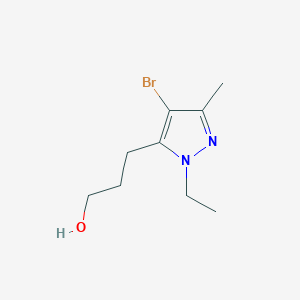
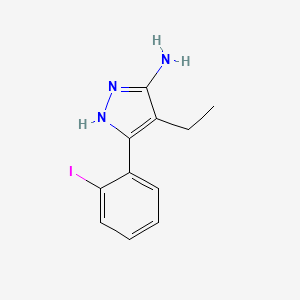

![Sodium 2,5-dioxa-6-azaspiro[3.4]oct-6-ene-7-carboxylate](/img/structure/B13553617.png)
